An In-depth Technical Guide to 4-Iodo-1-tritylimidazole
An In-depth Technical Guide to 4-Iodo-1-tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Iodo-1-tritylimidazole. This compound is a key intermediate in organic synthesis, particularly for the construction of complex pharmaceutical agents.
Chemical and Physical Properties
4-Iodo-1-tritylimidazole is a white to off-white solid, utilized as a building block in medicinal chemistry.[1][2] The trityl group serves as a bulky protecting group for the imidazole nitrogen, which can prevent side reactions and improve solubility in organic solvents.[3][4] The iodine atom at the 4-position provides a reactive site for various cross-coupling reactions.[3]
Table 1: Physical and Chemical Properties of 4-Iodo-1-tritylimidazole
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₇IN₂ | [5] |
| Molecular Weight | 436.3 g/mol | [5] |
| CAS Number | 96797-15-8 | [5][6] |
| Appearance | White to off-white powder or solid | [1][2] |
| Melting Point | 148-150 °C; 222-229 °C | [1][2] |
| Boiling Point | 509.7 °C at 760 mmHg | [6] |
| Solubility | Poor in water; Good in non-polar organic solvents (e.g., dichloromethane, toluene) | [4] |
| Storage | Store in a cool, dry, sealed place, away from direct sunlight and strong oxidizing agents. Recommended storage at 2-8°C. | [4][6] |
Experimental Protocols
Detailed methodologies for the synthesis and a key application of 4-Iodo-1-tritylimidazole are presented below.
2.1. Synthesis of 4-Iodo-1-tritylimidazole
This protocol describes the protection of 4-iodo-1H-imidazole with a trityl group.[1][3]
-
Materials:
-
4-Iodo-1H-imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM.[3]
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.[3]
-
Add trityl chloride (1.1 eq) portion-wise to the stirring solution.[3]
-
Allow the reaction to stir at room temperature for 12-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Upon completion, quench the reaction with water and extract the aqueous layer three times with DCM.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Concentrate the solution under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4-iodo-1-tritylimidazole.[3]
-
2.2. Suzuki-Miyaura Coupling of 4-Iodo-1-tritylimidazole
This protocol details a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C4 position of the imidazole.[3]
-
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a reaction vessel, combine 4-iodo-1-(trityl)-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).[3]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).[3]
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.[3]
-
Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.[3]
-
Cool the reaction to room temperature and dilute with ethyl acetate.[3]
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[3]
-
Concentrate the solution and purify the crude product by column chromatography to obtain 4-phenyl-1-(trityl)-1H-imidazole.[3]
-
Chemical Reactivity and Applications
4-Iodo-1-tritylimidazole is a versatile intermediate in organic synthesis.[1] The carbon-iodine bond is readily activated by transition metal catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[3]
-
Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or heteroaryl boronic acids, essential for creating biaryl structures found in many pharmaceuticals.[3]
-
Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-imidazoles, which are precursors to various heterocyclic systems and can be found in kinase inhibitors.[3]
-
Heck and Stille Coupling: These reactions also utilize the reactive C-I bond to form new carbon-carbon bonds.[3]
The imidazole core is a common motif in biologically active compounds, where it can act as a bioisostere and participate in hydrogen bonding with biological targets.[3]
Spectral Data
-
¹H NMR (300 MHz, CDCl₃): δ (ppm): 6.9 (m, 1H), 7.0-7.2 (m, 6H), 7.25-7.4 (m, 10H).[1]
-
¹³C NMR: Spectral data is available on PubChem.[5]
-
Mass Spectrometry (EI): m/z: 437.1 [MH]⁺.[1] GC-MS data is also available.[5]
Safety Information
GHS Hazard Statements:
GHS Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Visualized Workflows
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the Synthesis of 4-Iodo-1-tritylimidazole.
Caption: Workflow for Suzuki-Miyaura Coupling Reaction.
References
- 1. 4-Iodo-1-tritylimidazole | 96797-15-8 [amp.chemicalbook.com]
- 2. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Iodo-1-(Triphenylmethyl)-1H-Imidazole: Structure, Properties, Uses & Supplier Information China [chemheterocycles.com]
- 5. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 96797-15-8 | 4-Iodo-1-tritylimidazole - Synblock [synblock.com]
- 7. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
